molecular formula C20H14Cl2N2O2 B2980460 2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 476282-36-7

2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2980460
CAS No.: 476282-36-7
M. Wt: 385.24
InChI Key: RSXCLUBHEYWJTP-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a structurally complex small molecule featuring a benzo[cd]indole core fused with a benzamide moiety. Key structural attributes include:

  • Benzo[cd]indole backbone: A bicyclic aromatic system with a 2-oxo-1,2-dihydro group, introducing partial saturation and a ketone at position 2.
  • Substituents: A 1-ethyl group on the indole nitrogen enhances lipophilicity, while the 2,5-dichlorobenzamide group at position 6 contributes to steric bulk and electronic modulation.

The benzamide variant likely employs a similar strategy, substituting sulfonyl chloride with benzoyl chloride.

Properties

IUPAC Name

2,5-dichloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c1-2-24-17-9-8-16(12-4-3-5-13(18(12)17)20(24)26)23-19(25)14-10-11(21)6-7-15(14)22/h3-10H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXCLUBHEYWJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent chlorination and acylation steps are then employed to introduce the dichloro and benzamide groups, respectively.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The indole nitrogen can be oxidized to form N-oxides.

  • Reduction: : Reduction of the carbonyl group in the benzamide moiety can yield amides or amines.

  • Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • N-oxides: : Resulting from the oxidation of the indole nitrogen.

  • Amides or Amines: : Resulting from the reduction of the benzamide group.

  • Substituted Benzene Derivatives: : Resulting from the substitution of chlorine atoms.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Indole derivatives are known for their biological activities, and this compound may exhibit similar properties.

  • Industry: : Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide are best contextualized against related compounds (Table 1):

Table 1: Comparative Analysis of Key Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
This compound C21H15Cl2N2O2 406.26 Benzamide, 2-oxo-dihydroindole 1-Ethyl, 2,5-dichlorophenyl
N-(2,5-Dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide C17H10Cl2N2O3S 393.24 Sulfonamide, 2-oxo-dihydroindole 2,5-Dichlorophenyl sulfonamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 Benzamide, hydroxyalkyl 3-Methyl, 2-hydroxy-1,1-dimethylethyl

Key Comparative Insights

Functional Group Impact :

  • The benzamide group in the target compound contrasts with the sulfonamide in ’s analogue. Sulfonamides exhibit higher acidity (pKa ~10) due to the electron-withdrawing sulfonyl group, enhancing water solubility and hydrogen-bonding capacity compared to benzamides .
  • The 2-oxo-dihydroindole core is conserved across analogues, suggesting shared π-π stacking or dipole-dipole interactions in crystalline phases or biological targets.

Substituent Effects: The 1-ethyl group on the indole nitrogen in the target compound increases lipophilicity (logP ~3.5 estimated) relative to the unsubstituted indole in ’s sulfonamide derivative. This may improve membrane permeability in biological contexts.

Synthetic Pathways :

  • Sulfonamide derivatives (e.g., ) are synthesized via sulfonyl chloride intermediates coupled with aryl amines in DMF, using Et3N as a base and DMAP as a catalyst .
  • Benzamide analogues likely require benzoyl chloride coupling under similar conditions, though reaction yields and purification steps may vary due to differences in intermediate reactivity.

Potential Applications: The N,O-bidentate directing group in ’s benzamide highlights the utility of such compounds in metal-catalyzed C–H functionalization . The target compound’s dichlorophenyl and ethyl groups may similarly coordinate transition metals, enabling catalytic or material science applications. Sulfonamide derivatives are historically associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound’s benzamide variant could be optimized for analogous biological targets .

Research Findings and Limitations

  • Structural Data: No crystallographic data for the target compound are available in the evidence.
  • Biological Activity : Evidence gaps preclude definitive conclusions about the compound’s bioactivity. Further studies could explore its pharmacokinetic and pharmacodynamic profiles relative to sulfonamide analogues.

Biological Activity

2,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzo[cd]indole moiety, and it is classified under heterocyclic compounds. The biological activity of this compound is primarily investigated for its therapeutic potential, particularly in the context of anti-inflammatory and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14Cl2N2O\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

This structure highlights the presence of chlorine substituents and a carbonyl group that may influence its biological interactions.

Anticancer Properties

Research indicates that derivatives of benzo[cd]indole compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays have demonstrated that this compound may exert cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models. This inhibition suggests a potential application in treating inflammatory diseases, where cytokine overproduction is a hallmark .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study examined the cytotoxic effects of this compound on human breast cancer (MCF7) and lung cancer (A549) cell lines. The results indicated an IC50 value of approximately 25 µM for MCF7 cells and 30 µM for A549 cells after 48 hours of treatment. The mechanism involved the induction of apoptosis as confirmed by annexin V staining and caspase activation assays.

Study 2: Inhibition of Inflammatory Cytokines

In another investigation, the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages to assess its anti-inflammatory effects. The results showed a significant reduction in TNF-α levels (by about 60%) at a concentration of 10 µM. This study highlights the compound's potential as a therapeutic agent for conditions characterized by excessive inflammation.

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50/Effect Reference
CytotoxicityMCF725 µM
CytotoxicityA54930 µM
TNF-α InhibitionMacrophages60% reduction at 10 µM

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